molecular formula C11H10N2O6 B12590521 4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid CAS No. 600713-74-4

4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid

Cat. No.: B12590521
CAS No.: 600713-74-4
M. Wt: 266.21 g/mol
InChI Key: NYJCGIYZLSRWGE-UHFFFAOYSA-N
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Description

4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid is an organic compound with a complex structure that includes a nitro group, a benzoic acid moiety, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid typically involves multiple steps. One common method starts with the nitration of 2-aminobenzoic acid to introduce the nitro group. This is followed by the protection of the amino group and subsequent reaction with prop-2-en-1-yl chloroformate to introduce the prop-2-en-1-yl group. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-amino-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid.

Scientific Research Applications

4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-2-(prop-2-en-1-yl)phenol: Similar structure but lacks the carboxylic acid group.

    4-Nitrobenzoic acid: Similar structure but lacks the prop-2-en-1-yl group.

Uniqueness

4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid is unique due to the presence of both the nitro group and the prop-2-en-1-yl group, which confer distinct chemical and biological properties

Properties

CAS No.

600713-74-4

Molecular Formula

C11H10N2O6

Molecular Weight

266.21 g/mol

IUPAC Name

4-nitro-2-(prop-2-enoxycarbonylamino)benzoic acid

InChI

InChI=1S/C11H10N2O6/c1-2-5-19-11(16)12-9-6-7(13(17)18)3-4-8(9)10(14)15/h2-4,6H,1,5H2,(H,12,16)(H,14,15)

InChI Key

NYJCGIYZLSRWGE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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